(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride properties
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride properties
Technical Whitepaper: (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine Dihydrochloride
Executive Summary & Chemical Identity
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride (often abbreviated as (1R,2R)-DMCH[1][2]·2HCl ) is the bench-stable salt form of a privileged chiral ligand.[1][2] While the free diamine is the active catalytic species, it is prone to oxidation and hygroscopicity (absorbing atmospheric water), rendering it difficult to store and weigh accurately.[1][2] The dihydrochloride salt solves this by locking the amine functionality, providing a crystalline, non-hygroscopic solid that ensures stoichiometric precision in asymmetric synthesis.[1][2]
This compound is defined by its rigid cyclohexane backbone and C2 symmetry , a geometric feature that drastically reduces the number of possible transition states in catalytic cycles, thereby maximizing enantioselectivity.[1][2]
| Attribute | Specification |
| Systematic Name | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride |
| CAS Number (Base) | 68737-65-5 (Refers to free base; salt often indexed under this or specific salt CAS 2239348-70-8) |
| Molecular Formula | C₈H₁₈N₂[1][2][3][4][5][6] · 2HCl |
| Molecular Weight | 215.16 g/mol (Salt) / 142.24 g/mol (Base) |
| Chirality | (1R, 2R) [trans-relationship] |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile: Salt vs. Free Base
Understanding the dichotomy between the storage form (Salt) and the active form (Base) is critical for experimental success.[1]
| Property | Dihydrochloride Salt (Storage) | Free Base (Active Ligand) |
| State | Crystalline Solid | Oily Liquid / Low-melting Solid |
| Stability | High (Oxidation/Moisture Resistant) | Low (Absorbs CO₂ and H₂O from air) |
| Solubility | Water, Methanol | DCM, Toluene, Ether, Hexanes |
| Hygroscopicity | Low | High (Deliquescent) |
| Handling | Weigh in air | Handle under Argon/Nitrogen |
Expert Insight: Never attempt to use the dihydrochloride salt directly in non-polar catalytic reactions (e.g., toluene-based alkylations) without a neutralizing base.[1][2] The salt is insoluble in the organic phase and will fail to coordinate with the metal center.[1][2]
Synthetic Utility & Mechanism of Action[2]
The utility of (1R,2R)-DMCH stems from its ability to create a "chiral pocket" around a metal center.[1][2] Unlike the primary diamine (DACH), the N-methyl groups add steric bulk and prevent formation of certain higher-order aggregates, favoring monomeric metal complexes.[1][2]
Core Applications:
-
Asymmetric Ullmann Couplings: Used with Copper(I) to catalyze C-N bond formation with high enantiocontrol.[1][2]
-
Trost Ligand Analogs: Serves as the backbone for specific multidentate ligands.[1][2]
-
Organocatalysis: The free base acts as a bifunctional catalyst in Michael additions.[1][2]
Visualizing the Activation Workflow
The following diagram illustrates the lifecycle of the reagent from storage to catalytic active species.
Figure 1: The mandatory activation workflow converting the stable hydrochloride precursor into the active metal-coordinating ligand.[1][2]
Experimental Protocols
Protocol A: Quantitative Free-Basing (Self-Validating)
Context: Many procedures fail because the ligand is not fully liberated or is lost during extraction due to water solubility.[1][2] This protocol ensures high recovery.[1][2]
Reagents:
-
(1R,2R)-DMCH·2HCl (1.0 eq)
Methodology:
-
Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (approx. 2 mL per gram). The solution should be clear.
-
Basification: Slowly add 4M NaOH while stirring. The solution will become cloudy or an oil will separate (the free amine).[1][2] Validation Check: Check pH; it must be >12.[1][2]
-
Extraction: Extract the aqueous layer with DCM (3 x volume).[1][2]
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.
-
Concentration: Filter and remove solvent under reduced pressure.
-
Validation: Perform ¹H NMR. The methyl signal (singlet, ~2.3-2.4 ppm) should be sharp.[1][2] If broad, residual acid or water is present.[1][2]
Protocol B: In-Situ Catalyst Formation (Copper-Catalyzed Coupling)
Context: For reactions tolerant of inorganic salts, you can skip isolation.[1][2]
-
Charge reaction vessel with (1R,2R)-DMCH[1][2]·2HCl (10 mol%).[1][2]
-
Stir at Room Temperature for 30 mins.
Stereochemical Mechanism
The (1R,2R) configuration forces the methyl groups into specific spatial arrangements when coordinated to a metal.[1][2] This creates a "chiral wall" that blocks one face of the substrate.[1][2]
Figure 2: Mechanistic flow showing how the rigid backbone translates chirality to the metal center via steric shielding.[1]
Safety & Handling (MSDS Summary)
-
Hazards: The compound (especially the free base and concentrated salt solutions) is Corrosive (Category 1B) .[1][2] It causes severe skin burns and eye damage.[1][2][7][8][9][10]
-
Respiratory: Inhalation of dust (salt) or vapor (base) can cause severe respiratory irritation.[1][2]
-
PPE Requirements:
Quality Control Parameters
To ensure reproducibility in drug development campaigns, the following specifications must be met:
-
Proton NMR (D₂O for salt): Confirm 1:1 ratio of methyl groups to cyclohexane backbone integration.
-
Elemental Analysis: Cl content must match theoretical (approx. 32.9%) to ensure it is the dihydrochloride and not the monohydrochloride.
-
Optical Rotation:
must be compared to a reference standard (typically negative for the R,R enantiomer of the diamine, but specific rotation varies by solvent/concentration).[1][2]
References
-
PubChem. (2025).[1][2][8] (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Strohmann, C., et al. (2008).[1][2][6] (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E, 64(4), o687.[1][2] [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996).[1][2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.[1][2] (Contextual grounding for diamine ligands).
Sources
- 1. rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 7020757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 68737-65-5 Cas No. | (1R,2R)-(-)-N1,N2-Dimethylcyclohexane-1,2-diamine | Apollo [store.apolloscientific.co.uk]
